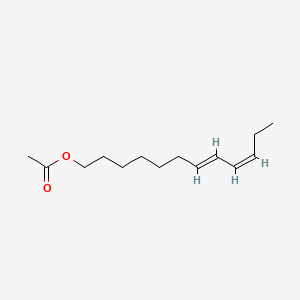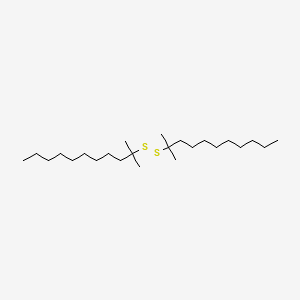
LTA4H-IN-1
Overview
Description
LYS006 is a novel, highly potent, and selective inhibitor of leukotriene A4 hydrolase. Leukotriene A4 hydrolase is a cytosolic metalloenzyme that plays a crucial role in the biosynthesis of pro-inflammatory leukotriene B4. LYS006 has shown promise in preclinical and clinical studies for the treatment of various neutrophil-driven inflammatory diseases, such as hidradenitis suppurativa, inflammatory acne, ulcerative colitis, and nonalcoholic steatohepatitis .
Preparation Methods
The synthesis of LYS006 involves a focused fragment screen to identify hits that could be co-crystallized with leukotriene A4 hydrolase. This process inspired a fragment merging strategy, leading to the optimization of chiral amino acids. The final product, LYS006, is a picomolar inhibitor with excellent whole blood potency and long-lasting pharmacodynamic effects . Industrial production methods for LYS006 are not extensively detailed in the available literature, but the compound’s synthesis likely involves standard organic synthesis techniques and purification processes.
Chemical Reactions Analysis
LYS006 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction temperatures. The major products formed from these reactions are typically intermediates that lead to the final active compound, LYS006 .
Scientific Research Applications
LYS006 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, LYS006 serves as a valuable tool for studying the inhibition of leukotriene A4 hydrolase and its role in inflammatory pathways. In biology, it helps researchers understand the molecular mechanisms underlying neutrophil-driven inflammatory diseases. In medicine, LYS006 is being investigated as a potential therapeutic agent for conditions such as hidradenitis suppurativa, inflammatory acne, ulcerative colitis, and nonalcoholic steatohepatitis . Its industrial applications include the development of new anti-inflammatory drugs and the exploration of novel therapeutic targets.
Mechanism of Action
LYS006 exerts its effects by selectively inhibiting leukotriene A4 hydrolase, the final and rate-limiting enzyme in the biosynthesis of leukotriene B4. By inhibiting this enzyme, LYS006 effectively reduces the production of leukotriene B4, a potent pro-inflammatory mediator. This inhibition leads to a decrease in inflammation and provides therapeutic benefits in various inflammatory conditions .
Comparison with Similar Compounds
LYS006 is unique in its high selectivity and potency as a leukotriene A4 hydrolase inhibitor. Similar compounds include other leukotriene A4 hydrolase inhibitors that have been investigated for their anti-inflammatory properties. LYS006 stands out due to its ability to fully suppress leukotriene B4 generation at low exposures in vivo, making it a potential best-in-class therapeutic candidate . Other similar compounds include those targeting different enzymes in the leukotriene biosynthesis pathway, but LYS006’s specificity for leukotriene A4 hydrolase sets it apart.
Properties
IUPAC Name |
(3S)-3-amino-4-[5-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenyl]tetrazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O3/c17-10-5-13(18)16(20-7-10)27-12-3-1-9(2-4-12)15-21-23-24(22-15)8-11(19)6-14(25)26/h1-5,7,11H,6,8,19H2,(H,25,26)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMEJVULDALSH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(N=N2)C[C@H](CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799681-85-8 | |
| Record name | LYS-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799681858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYS-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CF90960T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















